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molecular formula C20H30O6S2 B8604733 Dicyclohexyl 4,6-dimethylbenzene-1,3-disulfonate CAS No. 96236-52-1

Dicyclohexyl 4,6-dimethylbenzene-1,3-disulfonate

Cat. No. B8604733
M. Wt: 430.6 g/mol
InChI Key: KJNDNXFIOXNRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04501854

Procedure details

Into a one liter, four-necked, round bottom flask, equipped with stirrer, condenser and thermometer, 100.0 parts of pyridine and 16.55 parts of cyclohexanol were mixed under a nitrogen atmosphere and chilled to 0° C. with an ice water bath. To this solution 25.0 parts of 1,3-xylene-4,6-disulfonyl dichloride were added in portions over thirty minutes. The solution was stirred for one hour at 0° C. and then allowed to stand for twenty-four hours at 15° C. The mixture was poured into one liter of ice water and subsequently extracted with 300 parts of methylene chloride. The organic layer was washed successively with cold 6N sulfuric acid (until the water layer was acidic to pH paper), dilute sodium bicarbonate (three times with 300 part-portions), and water (twice with 300 part-portions). It was then dried over sodium sulfate, filtered, and the solvent removed in vacuo to yield the dicyclohexyl 1,3-xylene-4,6-disulfonate.
[Compound]
Name
solution 25.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]1([CH3:23])[C:13]([S:14](Cl)(=[O:16])=[O:15])=[CH:12][C:11]([S:18](Cl)(=[O:20])=[O:19])=[C:10]([CH3:22])[CH:9]=1>N1C=CC=CC=1>[C:8]1([CH3:23])[C:13]([S:14]([O:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)(=[O:16])=[O:15])=[CH:12][C:11]([S:18]([O:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)(=[O:20])=[O:19])=[C:10]([CH3:22])[CH:9]=1

Inputs

Step One
Name
solution 25.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C)C
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for one hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a one liter, four-necked, round bottom flask, equipped with stirrer, condenser
WAIT
Type
WAIT
Details
to stand for twenty-four hours at 15° C
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with 300 parts of methylene chloride
WASH
Type
WASH
Details
The organic layer was washed successively with cold 6N sulfuric acid (until the water layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC(=C(C=C1S(=O)(=O)OC1CCCCC1)S(=O)(=O)OC1CCCCC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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